molecular formula C12H18O2 B14340195 Cycloundeca-4,8-diene-1-carboxylic acid CAS No. 94055-15-9

Cycloundeca-4,8-diene-1-carboxylic acid

Cat. No.: B14340195
CAS No.: 94055-15-9
M. Wt: 194.27 g/mol
InChI Key: XEUYZLACWZJBRL-UHFFFAOYSA-N
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Description

Cycloundeca-4,8-diene-1-carboxylic acid is a cyclic diene carboxylic acid with a unique structure that includes a conjugated diene system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloundeca-4,8-diene-1-carboxylic acid can be synthesized through various methods, including the Diels-Alder reaction, which involves the cycloaddition of a conjugated diene with a dienophile. This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cycloundeca-4,8-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated cyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which cycloundeca-4,8-diene-1-carboxylic acid exerts its effects involves its conjugated diene system, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in the Diels-Alder reaction, the compound acts as a diene that reacts with a dienophile to form a new six-membered ring .

Properties

CAS No.

94055-15-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

cycloundeca-4,8-diene-1-carboxylic acid

InChI

InChI=1S/C12H18O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h3-6,11H,1-2,7-10H2,(H,13,14)

InChI Key

XEUYZLACWZJBRL-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(CCC=C1)C(=O)O

Origin of Product

United States

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